molecular formula C21H19N3O3S B11596800 (5Z)-2-(3,4-dimethoxyphenyl)-5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(3,4-dimethoxyphenyl)-5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11596800
M. Wt: 393.5 g/mol
InChI Key: XSTJEDXAVVRYFP-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-2-(3,4-dimethoxyphenyl)-5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and substituted with a 3,4-dimethoxyphenyl group and a 4-ethylbenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(3,4-dimethoxyphenyl)-5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with 4-ethylbenzylidene thiosemicarbazide to form an intermediate hydrazone. This intermediate then undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to yield the desired thiazolo[3,2-b][1,2,4]triazole compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(3,4-dimethoxyphenyl)-5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-2-(3,4-dimethoxyphenyl)-5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-2-(3,4-dimethoxyphenyl)-5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its fused thiazole-triazole ring system and specific substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H19N3O3S

Molecular Weight

393.5 g/mol

IUPAC Name

(5Z)-2-(3,4-dimethoxyphenyl)-5-[(4-ethylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H19N3O3S/c1-4-13-5-7-14(8-6-13)11-18-20(25)24-21(28-18)22-19(23-24)15-9-10-16(26-2)17(12-15)27-3/h5-12H,4H2,1-3H3/b18-11-

InChI Key

XSTJEDXAVVRYFP-WQRHYEAKSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)S2

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.